(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester
Description
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester (CAS: 1187928-24-0) is a fluorinated carbamate derivative characterized by a bromine atom and a trifluoromethyl group on the phenyl ring. Its molecular formula is C₁₄H₁₅BrF₃NO₂, with a molecular weight of 354.17 g/mol and a purity of 98% . The tert-butyl carbamate group provides steric protection to the carbamate functionality, enhancing stability during synthetic procedures. This compound is typically employed as an intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing trifluoromethyl and bromine substituents to modulate reactivity in cross-coupling reactions or nucleophilic substitutions. However, commercial availability has been discontinued as of 2025 .
Properties
IUPAC Name |
tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-6-8(13(15,16)17)5-9(14)7-10/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEZMMZZPHLYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-5-trifluoromethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate ester. The reaction proceeds as follows:
- Dissolve 3-bromo-5-trifluoromethylbenzylamine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the product by column chromatography to obtain this compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate ester can be hydrolyzed to the corresponding carbamic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Hydrolysis: Formation of the corresponding carbamic acid and tert-butanol.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction.
Scientific Research Applications
The compound (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester (CAS: 1187928-24-0) is a notable small molecule scaffold with diverse applications in scientific research, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.
Structure
The structure of the compound features a bromo and trifluoromethyl group, which enhances its reactivity and potential interactions in biological systems.
Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for drug development, particularly in designing inhibitors for various biological targets. The trifluoromethyl group is known to improve metabolic stability and bioavailability of pharmaceutical compounds.
Case Study: Anticancer Agents
Research has indicated that carbamate derivatives can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential for further exploration of this compound in anticancer drug design .
Agrochemicals
The compound can be utilized as an intermediate in the synthesis of agrochemical products. Its structural characteristics allow for modifications that enhance herbicidal or fungicidal activities.
Case Study: Herbicide Development
In agricultural research, compounds with carbamate structures have been explored for their herbicidal properties. The introduction of the trifluoromethyl group has been linked to increased herbicidal activity, making this compound a potential candidate for developing new herbicides .
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or stability.
Case Study: Polymer Additives
Research indicates that incorporating fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. This opens avenues for using this compound as an additive in polymer formulations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The trifluoromethyl group and bromine atom contribute to its binding affinity and specificity, while the carbamate ester moiety may undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous tert-butyl carbamate derivatives:
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl and bromo substituents in the target compound reduce electron density on the phenyl ring, making it less reactive toward electrophilic aromatic substitution compared to methoxy-containing analogs (e.g., compound in ). This property is critical in designing stable intermediates for Suzuki-Miyaura couplings.
- Nitro groups (e.g., in ) further enhance electrophilicity but introduce thermal instability, as seen in decomposition pathways of nitroaromatics.
- Thermal Behavior: Tert-butyl esters with trifluoromethyl groups may exhibit lower thermal stability compared to methoxy analogs due to the electron-withdrawing nature of CF₃, which weakens adjacent bonds . For example, poly(tert-butyl methacrylate) (MA20) undergoes oxidative degradation at lower activation energies (~45 kJ/mol) compared to non-fluorinated analogs .
Biological Activity
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester, with the CAS number 1187928-24-0, is a compound that has garnered attention in various scientific domains due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C13H15BrF3NO2
- Molecular Weight : 354.16 g/mol
- Purity : Min. 95%
The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom allows for further functionalization. The tert-butyl ester moiety provides steric protection and can be hydrolyzed under mild conditions, releasing the active form of the compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator depending on the target involved. The trifluoromethyl group and bromine atom contribute to its binding affinity and specificity, suggesting potential applications in drug development.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on various enzymes, which could lead to therapeutic applications in treating diseases. For instance, it has been evaluated for its impact on cancer-related enzymes and receptors .
Anticancer Potential
A study highlighted the potential anticancer activity of compounds similar to this compound. It was noted that derivatives with similar structures showed enhanced cytotoxicity against tumor cell lines compared to standard treatments like bleomycin . The compound's structure allows for interactions that may disrupt cancer cell proliferation.
Neuroactive Properties
The compound has also been investigated for neuroactive properties, particularly in relation to cholinesterase inhibition, which is crucial in Alzheimer's disease treatment strategies. Compounds with similar carbamate structures have shown promise in dual-targeting approaches for neurodegenerative diseases by inhibiting cholinesterase and modulating amyloid beta aggregation .
Case Studies
Applications in Research
The compound serves as a versatile scaffold in medicinal chemistry for developing new pharmaceuticals. Its unique functional groups allow for modifications that can lead to novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
